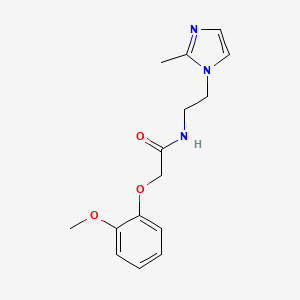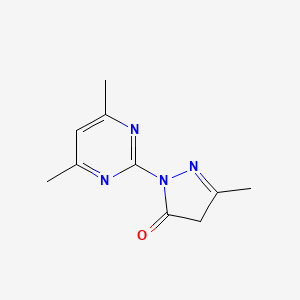
2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring . They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .
Synthesis Analysis
The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols and carboxylic acids or their derivatives . The specific synthesis process for “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” is not available in the literature I found.Molecular Structure Analysis
The molecular structure of benzoxazoles can be analyzed using various spectroscopic techniques such as FT-IR, UV-vis, and NMR . These techniques can provide information about the functional groups, electronic transitions, and atomic connectivity in the molecule .Chemical Reactions Analysis
The chemical reactions of benzoxazoles depend on their functional groups and substitution patterns. They can undergo various reactions such as alkylation, acylation, nitration, sulfonation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” can be predicted using computational methods. These properties include molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor count, rotatable bond count, and exact mass .Applications De Recherche Scientifique
Anticancer Properties
The benzoxazole scaffold in 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole has been investigated for its potential as an anticancer agent. Researchers have characterized its molecular structure using quantum chemical methods, confirming its suitability for drug development . Further studies explore its interactions with metalloproteinase receptors, such as MMP-2, which play a crucial role in cancer progression.
Catalyst in Organic Synthesis
2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole can serve as a catalyst in various reactions, including Diels-Alder reactions. Additionally, it acts as a polymerization agent. Its unique structure contributes to its catalytic properties, making it valuable in synthetic chemistry.
Pharmaceutical Synthesis
Researchers have utilized this compound as a reagent in the synthesis of diverse organic molecules, including pharmaceuticals. Its functional groups and aromatic system make it versatile for constructing complex structures . Investigating its reactivity and selectivity is essential for designing novel drugs.
Optoelectronic Materials
Thin films of 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole have been prepared for optoelectronic applications. These films exhibit interesting optical properties, making them potential candidates for devices like organic light-emitting diodes (OLEDs) and photovoltaic cells .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as pyraclostrobin, have been found to target specific pathogens like botrytis cinerea and alternaria alternata .
Mode of Action
Chlorfenapyr, a compound with a similar structure, disrupts the production of adenosine triphosphate .
Biochemical Pathways
Compounds with similar structures, such as ddt, are known to be metabolized slowly by animals and are deposited and stored in fatty tissues .
Result of Action
Indole derivatives, which share a similar structure, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
For instance, Chlorfenapyr’s degradation properties have led to some adverse effects, including pest resistance and environmental toxicity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCLPYWGXHGCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)
![N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2428659.png)
![2-chloro-N-[3-(difluoromethoxy)phenyl]acetamide](/img/structure/B2428660.png)

![(Z)-N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2428662.png)






![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2428670.png)